molecular formula C₂₇H₂₂D₄INO₄S B1160566 Defluoro Tosyloxy AM-694-d4

Defluoro Tosyloxy AM-694-d4

Cat. No.: B1160566
M. Wt: 591.49
Attention: For research use only. Not for human or veterinary use.
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Description

Defluoro Tosyloxy AM-694-d4 is a deuterated analog of the synthetic cannabinoid derivative Defluoro Tosyloxy AM-692. Its structure features a toluenesulfonyloxy (tosyloxy) group attached to a pentyl chain, replacing the hydroxyl group found in its precursor, Defluoro Hydroxy AM-693. The deuterium substitution (-d4) occurs at specific positions, likely within the ethylamino group, enhancing its utility as a stable isotopically labeled internal standard for mass spectrometry-based analytical workflows .

Properties

Molecular Formula

C₂₇H₂₂D₄INO₄S

Molecular Weight

591.49

Synonyms

(2-Iodophenyl)[1-[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-1H-indol-3-yl]-methanone-d4

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: Presumed to be C₂₀H₁₆D₄INO₄S (based on structural analogy to Defluoro Hydroxy AM-694, with substitution of hydroxyl by tosyloxy and four hydrogens replaced by deuterium).
  • Molecular Weight : ~469.34 g/mol (calculated from the unlabelled Defluoro Hydroxy AM-694 molecular weight of 433.28 g/mol + additions for tosyloxy and deuterium).
  • CAS Number: Not explicitly listed in available literature; the unlabelled Defluoro Tosyloxy AM-694 is referenced indirectly via catalog entries .
  • Applications : Primarily used in forensic and pharmacological research for metabolite tracking and quantitative analysis due to its isotopic labeling .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes critical differences between Defluoro Tosyloxy AM-694-d4 and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Primary Use
This compound C₂₀H₁₆D₄INO₄S (presumed) ~469.34 Tosyloxy (-OTs) Not Available Isotopic internal standard
Defluoro Hydroxy AM-694 C₂₀H₂₀INO₂ 433.28 Hydroxyl (-OH) 335160-94-6 Reference standard in receptor studies
AM-694 (Parent Compound) C₁₉H₁₈FINO₂ 423.25 Fluorine (-F) 335161-66-5 Cannabinoid receptor ligand research
3-Iodothyronamine-d4 C₉H₇D₄IN₂O 306.14 Deuterated ethylamino 85-22-3 (unlabelled) Thyroid hormone metabolite studies

Physicochemical and Functional Differences

  • Deuterium Effects: The -d4 labeling in this compound improves metabolic stability and reduces hydrogen/deuterium exchange artifacts in mass spectrometry, unlike its non-deuterated counterparts .
  • Substituent Impact : The tosyloxy group enhances electrophilicity and solubility in polar solvents compared to the hydroxyl group in Defluoro Hydroxy AM-694, facilitating reactions in synthetic workflows .
  • Receptor Binding: AM-694 (fluorinated) exhibits higher cannabinoid receptor affinity than hydroxyl or tosyloxy derivatives, which are often metabolically inert or used as analytical tools .

Research Findings

  • HTIB-mediated synthesis of α-tosyloxy ketones (e.g., Defluoro Tosyloxy AM-694 precursors) achieves yields >70% under optimized conditions, making it a preferred route for tosyloxy derivatives .
  • Deuterated analogs like this compound show negligible isotopic interference in chromatographic separation, ensuring accuracy in pharmacokinetic studies .

Q & A

Basic Research Questions

Q. How can Defluoro Tosyloxy AM-694-d4 be synthesized with isotopic purity for mechanistic studies?

  • Methodology : Use deuterated precursors (e.g., deuterated solvents or reagents) during the tosylation step. Tosyloxy groups (-OTs) are introduced via reaction of alcohols with tosyl chloride under anhydrous conditions. For isotopic labeling, ensure deuterium incorporation at specific positions by employing deuterated intermediates and verifying purity via 1H NMR^1\text{H NMR} (absence of proton signals) and mass spectrometry (e.g., ESI-MS for isotopic patterns) .
  • Key Considerations : Monitor reaction kinetics, as deuterium isotope effects may slow reaction rates. Optimize solvent systems (e.g., acetonitrile or chloroform) to enhance nucleophilic displacement efficiency .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 19F NMR^{19}\text{F NMR} to confirm fluorination and 2H NMR^2\text{H NMR} to verify deuterium incorporation.
  • Mass Spectrometry : High-resolution MS (HRMS) to distinguish isotopic clusters (e.g., d4 vs. non-deuterated analogs).
  • X-ray Crystallography : Resolve structural ambiguities, particularly for stereochemical configurations .
    • Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve conflicting assignments .

Q. How should researchers design stability studies for this compound under varying experimental conditions?

  • Methodology :

  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
  • Hydrolytic Stability : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via HPLC or LC-MS.
  • Light Sensitivity : Conduct accelerated photodegradation studies using UV-Vis irradiation .
    • Data Interpretation : Compare degradation profiles with non-deuterated analogs to isolate isotope-specific effects.

Advanced Research Questions

Q. What are the mechanistic implications of deuterium substitution in this compound during nucleophilic reactions?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Measure reaction rates for deuterated vs. non-deuterated compounds in SN2 reactions (e.g., NaN3 displacement of -OTs groups). Use kH/kDk_{\text{H}}/k_{\text{D}} ratios to infer transition-state geometry .
  • Computational Modeling : Apply density functional theory (DFT) to compare energy barriers for deuterated pathways, focusing on bond dissociation energies and steric effects .
    • Contradiction Resolution : If experimental KIEs conflict with computational predictions, re-evaluate solvent effects or isotopic purity (e.g., incomplete deuteration) .

Q. How can researchers resolve contradictions in literature regarding the reactivity of tosyloxy groups in fluorinated scaffolds?

  • Methodology :

  • Systematic Screening : Test reactivity across solvents (e.g., chloroform vs. DMF) and nucleophiles (e.g., NaN3, amines). Note that cyclic or allylic ketones exhibit slower displacement rates due to steric hindrance .
  • Cross-Validation : Replicate disputed protocols (e.g., HTIB-mediated tosylation) while controlling variables like moisture levels and reagent stoichiometry .
    • Data Synthesis : Use meta-analysis to identify trends in substrate scope or solvent compatibility across studies .

Q. What strategies optimize the use of this compound in tracer studies for metabolic or pharmacokinetic research?

  • Methodology :

  • Isotopic Dilution Assays : Spike biological matrices with deuterated compound and quantify via LC-MS/MS, leveraging isotopic separation for enhanced sensitivity.
  • Metabolic Profiling : Incubate with liver microsomes and use 2H^{2}\text{H}-labeled fragments to track metabolic pathways via fragmentation patterns in MS/MS .
    • Ethical and Feasibility Checks : Ensure deuterated metabolites do not interfere with endogenous pathways (FINER criteria: Feasible, Novel, Ethical) .

Data Management and Reporting

Q. How should raw data from this compound experiments be structured to ensure reproducibility?

  • Methodology :

  • Tabular Organization : Include raw NMR shifts, MS peaks, and reaction yields in appendices. Processed data (e.g., kinetic plots) should highlight trends (e.g., rate vs. temperature) .
  • Metadata Annotation : Document solvent batches, deuterium sources, and instrument calibration protocols to mitigate variability .
    • Peer Review Preparation : Address potential uncertainties (e.g., incomplete deuteration) in the "Discussion" section, aligning with IMRaD guidelines .

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